molecular formula C10H13NO2 B3282541 2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine CAS No. 75200-74-7

2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine

Cat. No.: B3282541
CAS No.: 75200-74-7
M. Wt: 179.22 g/mol
InChI Key: ZFOWCCGICLWLGD-UHFFFAOYSA-N
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Description

“2-Ethyl-2-methyl-2H-1,3-benzodioxol-5-amine” is a chemical compound with the molecular formula C10H13NO2. It has a molecular weight of 179.22 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom . The InChI string representation of the molecule is InChI=1S/C12H17NO2/c1-8(2)13-9(3)10-4-5-11-12(6-10)15-7-14-11/h4-6,8-9,13H,7H2,1-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 179.22, and a molecular formula of C10H13NO2 . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

1. Chemical Warfare Agent Degradation Products

Research on chemical warfare agents and their degradation products discusses the fate and toxicity of these compounds, including their environmental and mammalian toxicological profiles. Although 2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine is not mentioned, understanding the degradation pathways of similar complex molecules could provide insights into environmental and health impacts relevant to similar compounds (Munro et al., 1999).

2. Carcinogen Metabolites in Tobacco

The study of human urinary carcinogen metabolites from tobacco highlights methods for analyzing carcinogens and their metabolites in biological samples. This research could inform methodologies for detecting and analyzing metabolites of compounds like this compound in biological systems (Hecht, 2002).

3. Novel Synthetic Routes

Investigations into the synthesis and properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provide insight into the synthetic routes and spectroscopic analysis of complex organic molecules. This could be relevant for synthesizing and characterizing compounds with similar structural complexity (Issac & Tierney, 1996).

4. Antioxidant Capacity Assays

The analysis of antioxidant capacity, particularly through ABTS/PP decolorization assays, discusses reaction pathways and the role of specific compounds in these assays. Although not directly related, understanding these assays could be beneficial for assessing the antioxidant potential of related compounds (Ilyasov et al., 2020).

5. Amines and Cancer

The review on aromatic amines and cancer provides an overview of the carcinogenic risk associated with exposure to these compounds, which could be pertinent when considering the safety and toxicological evaluation of related chemical entities (Vineis & Pirastu, 1997).

Properties

IUPAC Name

2-ethyl-2-methyl-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-10(2)12-8-5-4-7(11)6-9(8)13-10/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOWCCGICLWLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2=C(O1)C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine
Reactant of Route 2
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine
Reactant of Route 3
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine
Reactant of Route 4
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine
Reactant of Route 5
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine
Reactant of Route 6
2-ethyl-2-methyl-2H-1,3-benzodioxol-5-amine

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